molecular formula C11H12N4O2 B2521023 (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide CAS No. 139442-75-4

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide

Cat. No. B2521023
CAS RN: 139442-75-4
M. Wt: 232.243
InChI Key: NYYDGBDGCSARCV-CMDGGOBGSA-N
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Description

“(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide” is a chemical compound with the CAS Number: 139442-75-4. Its molecular weight is 232.24 and its IUPAC name is (2E)-2-cyano-N-(4,6-dimethyl-2-pyrimidinyl)-3-hydroxy-2-butenamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N4O2/c1-6-4-7(2)14-11(13-6)15-10(17)9(5-12)8(3)16/h4,9H,1-3H3,(H,13,14,15,17). This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a solid with a purity of 90%. It has a density of 1.326±0.06 g/cm3 . More detailed physical and chemical properties might be available in specialized databases or scientific literature.

Scientific Research Applications

Neurological Disorder Research

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide and its derivatives have been investigated for their potential in treating neurological disorders. For instance, certain derivatives have shown promise in treating epilepsy and neuropathic pain due to their anticonvulsant and analgesic properties. In particular, these compounds have demonstrated beneficial properties in in vivo and in vitro models, highlighting their potential as novel therapeutic agents in the management of these conditions (Gunia-Krzyżak et al., 2019).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of pharmaceutical compounds is crucial in drug development. Studies on compounds related to (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide have provided valuable insights into their metabolic pathways, excretion, and pharmacokinetic profiles in various species, including humans. These studies are vital for predicting human responses to these drugs and for designing compounds with optimal absorption, distribution, metabolism, and excretion properties (Sharma et al., 2012).

Potential in Cancer Treatment

Research has also explored the potential of (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide and its analogs in cancer treatment. Specific derivatives have been investigated for their ability to target sigma2 receptors in solid tumors, making them potential candidates for use in positron emission tomography (PET) imaging to assess the sigma2 receptor status of tumors. This research paves the way for the development of novel diagnostic and therapeutic strategies in oncology (Tu et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)14-11(13-6)15-10(17)9(5-12)8(3)16/h4,16H,1-3H3,(H,13,14,15,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYDGBDGCSARCV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C(=C(C)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C(=C(\C)/O)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide

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